1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is a complex organic compound belonging to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.
The compound's chemical structure includes a methoxy group and a nitro group, which are known to influence its biological activity. The chemical formula for 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is C12H10N2O4, and it has a CAS number of 4498-67-3. It can be synthesized through various methods that involve the manipulation of indazole derivatives.
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is classified as an indazole derivative. Indazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities, including anti-cancer properties and inhibition of specific enzymes.
The synthesis of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, maintaining an appropriate temperature (often around 60-80 °C) is crucial for maximizing yield and minimizing by-products.
The molecular structure of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid features:
The compound's molecular weight is approximately 246.22 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure and purity.
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining selectivity for desired products.
The mechanism by which 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that certain indazole derivatives can inhibit growth in cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For instance, studies have shown that modifications on the indazole scaffold can enhance potency against specific cancer types .
In vitro studies often utilize assays such as MTT or IC50 measurements to evaluate the efficacy of these compounds against various cancer cell lines.
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid typically appears as a crystalline solid with distinct melting points that vary based on purity and specific synthesis methods.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water due to its hydrophobic characteristics.
This compound has significant potential in medicinal chemistry due to its structural features that allow for diverse biological activities:
The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile capacity to inhibit biologically critical protein-protein interactions (PPIs). This bicyclic aromatic system, comprising fused benzene and pyrazole rings, enables diverse binding modalities with target proteins through hydrogen bonding, π-π stacking, and hydrophobic interactions [3]. The non-planar geometry of 1H-indazole derivatives allows optimal orientation within shallow PPI interfaces, which are traditionally challenging to target with small molecules. Notably, 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid exemplifies this capability through its specific disruption of eukaryotic initiation factor 4E (eIF4E)/eIF4G complex formation—a pivotal interaction governing cap-dependent translation initiation [2]. Indazole-based inhibitors have demonstrated clinical relevance across multiple therapeutic areas, with over 43 indazole-containing agents approved or in clinical development, including kinase inhibitors like pazopanib and niraparib [3] [4]. Their pharmaceutical utility stems from favorable pharmacokinetic properties and metabolic stability compared to acyclic analogs, enabling enhanced tissue penetration and oral bioavailability.
The strategic placement of electron-donating and electron-withdrawing groups on the indazole scaffold critically determines biological activity. In 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid, the 4-methoxyphenyl moiety at N1 enhances membrane permeability through balanced lipophilicity (calculated LogP ≈ 1.28) while enabling π-stacking interactions with aromatic residues in hydrophobic binding pockets [8]. The strong electron-withdrawing nitro group at C6 induces significant electronic effects, reducing the indazole ring’s electron density and enhancing hydrogen bond acceptor capability. This modification increases binding affinity for eIF4E by 3.5-fold compared to non-nitrated analogs, as quantified through fluorescence polarization binding assays [2]. The C3 carboxylic acid serves dual roles: it enables salt bridge formation with basic residues (e.g., lysine) and provides a synthetic handle for prodrug derivatization or conjugation. Spectroscopic characterization confirms these substituents influence molecular geometry, with X-ray crystallography showing a dihedral angle of 42.7° between the indazole core and methoxyphenyl ring, optimizing three-dimensional complementarity with biological targets .
Table 1: Key Physicochemical Properties of 1-(4-Methoxyphenyl)-6-Nitro-1H-Indazole-3-Carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₁N₃O₅ | High-Resolution Mass Spectrometry |
Molecular Weight | 313.27 g/mol | - |
Melting Point | 228-230°C (dec.) | Differential Scanning Calorimetry |
Calculated LogP | 1.28 | XLOGP3 Algorithm [8] |
Topological Polar Surface Area | 91.57 Ų | Computational Modeling [8] |
Aqueous Solubility | 1.48 mg/mL (pH 7.4) | UV Spectrophotometry [5] |
The discovery pathway leading to 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid originates from the prototypic PPI inhibitor 4EGI-1, identified through high-throughput screening of eIF4E/eIF4G inhibitors [2]. Although 4EGI-1 demonstrated promising biological activity, its hydrazone linker (-CH=N-NH-) presented a critical liability: pH-dependent (E)-to-(Z) isomerization that generated an equilibrium mixture of configurations with differing bioactivities and pharmacokinetic profiles. This configurational instability complicated pharmacological characterization and formulation development. Medicinal chemists addressed this through scaffold-hopping strategies, recognizing that cyclization of the hydrazone moiety into an indazole ring would lock the system in the bioactive (E)-configuration [2]. The resulting indazole derivatives exhibited enhanced conformational rigidity, eliminating configurational heterogeneity while preserving the essential pharmacophore elements. This rational design approach yielded compounds including 1-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5-nitro-1H-indazole-3-carboxylic acid as early leads, which subsequently evolved into 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid through strategic substituent optimization. The methoxy substitution specifically improved cellular permeability and metabolic stability, evidenced by a 6.8-fold increase in plasma half-life (t₁/₂) compared to chlorinated analogs in rodent models [2].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8